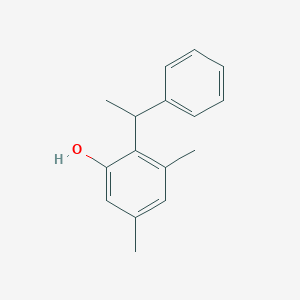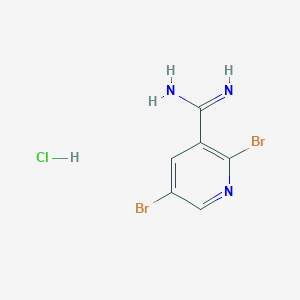
2,5-Dibromonicotinimidamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dibromonicotinimidamide hydrochloride is a chemical compound that belongs to the class of nicotinimidamides It is characterized by the presence of two bromine atoms at the 2 and 5 positions of the nicotinimidamide ring, and a hydrochloride group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromonicotinimidamide hydrochloride typically involves the bromination of nicotinimidamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 5 positions. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of nicotinimidamide, followed by its bromination and subsequent conversion to the hydrochloride salt. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products.
化学反应分析
Types of Reactions
2,5-Dibromonicotinimidamide hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted nicotinimidamides, while oxidation and reduction reactions can produce different oxidation states of the compound.
科学研究应用
2,5-Dibromonicotinimidamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2,5-Dibromonicotinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atoms and the nicotinimidamide moiety play a crucial role in its biological activity. The compound may act by inhibiting certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
2,5-Dibromonicotinimidamide hydrochloride can be compared with other similar compounds, such as:
2,5-Dichloronicotinimidamide hydrochloride: Similar structure but with chlorine atoms instead of bromine.
2,5-Difluoronicotinimidamide hydrochloride: Similar structure but with fluorine atoms instead of bromine.
2,5-Diiodonicotinimidamide hydrochloride: Similar structure but with iodine atoms instead of bromine.
Uniqueness
The uniqueness of this compound lies in its specific bromine substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The presence of bromine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C6H6Br2ClN3 |
|---|---|
分子量 |
315.39 g/mol |
IUPAC 名称 |
2,5-dibromopyridine-3-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H5Br2N3.ClH/c7-3-1-4(6(9)10)5(8)11-2-3;/h1-2H,(H3,9,10);1H |
InChI 键 |
SGGPMKYAKKCIMZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1C(=N)N)Br)Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


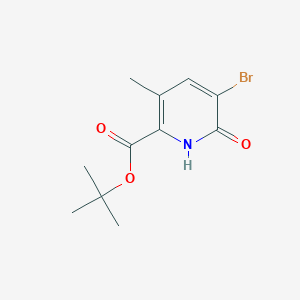

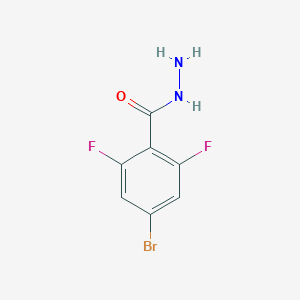

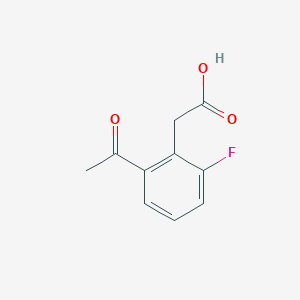

![3-Chloro-6-phenylimidazo[1,2-a]pyridine](/img/structure/B13660342.png)
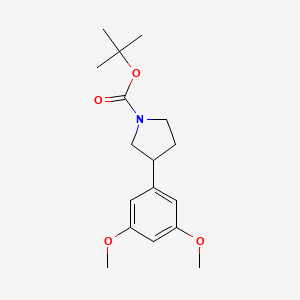
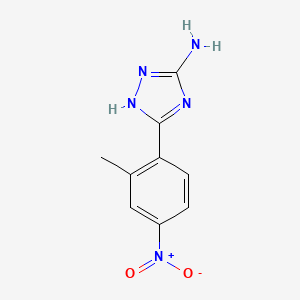
![5-Methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13660348.png)

![(3S)-3-[[(S)-1-Phenylethyl]amino]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B13660367.png)

